5-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride
Overview
Description
5-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1423034-84-7 . It has a molecular weight of 217.67 . The IUPAC name for this compound is 5-(4-fluorophenyl)-3-pyrrolidinol hydrochloride . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C10H12FNO.ClH/c11-8-3-1-7 (2-4-8)10-5-9 (13)6-12-10;/h1-4,9-10,12-13H,5-6H2;1H .Scientific Research Applications
Pharmacophore Design for Kinase Inhibitors
Research has highlighted the use of pyrrolidine and fluorophenyl groups in the design of kinase inhibitors, particularly for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in inflammatory responses. Compounds with these functional groups have shown potential in inhibiting kinase activity, offering a pathway for the development of anti-inflammatory drugs (Scior et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core element in "5-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride," has been extensively used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds. It offers a versatile scaffold for the development of novel therapeutic agents with improved target selectivity and biological activity (Li Petri et al., 2021).
Fluorinated Pyrimidines in Cancer Therapy
The fluorine atom's incorporation into pharmaceuticals, such as in fluoropyrimidines, has been a significant advancement in cancer treatment. These compounds, including 5-fluorouracil, are pivotal in chemotherapy regimens for various cancers due to their mechanism of action involving the inhibition of thymidylate synthase and incorporation into RNA and DNA, which disrupts cancer cell growth and survival (Gmeiner, 2020).
Hybrid Catalysts in Medicinal Chemistry
The exploration of hybrid catalysts for synthesizing complex organic molecules, such as those containing pyrrolidine and fluorophenyl groups, highlights the importance of these compounds in medicinal chemistry. Such catalysts facilitate the development of compounds with potential therapeutic applications, demonstrating the chemical versatility and applicability of pyrrolidine and fluorophenyl-containing compounds in drug synthesis (Parmar et al., 2023).
Properties
IUPAC Name |
5-(4-fluorophenyl)pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-3-1-7(2-4-8)10-5-9(13)6-12-10;/h1-4,9-10,12-13H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVIKMYBMTCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-84-7 | |
Record name | 5-(4-fluorophenyl)pyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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